molecular formula C15H17N3O2 B14365202 N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide CAS No. 90094-85-2

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide

Cat. No.: B14365202
CAS No.: 90094-85-2
M. Wt: 271.31 g/mol
InChI Key: HDWAZOVOMZLQHP-UHFFFAOYSA-N
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Description

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide typically involves the reaction of 4-benzoyl-1,5-dimethyl-1H-pyrrole with glycine or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the glycinamide moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide involves its interaction with specific molecular targets. It is known to bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase, enzymes involved in essential biological pathways . The binding interactions are often studied using molecular docking techniques to understand the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide is unique due to its specific structural features, such as the benzoyl and glycinamide moieties, which confer distinct biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-N-(4-benzoyl-1,5-dimethylpyrrol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-14(15(20)11-6-4-3-5-7-11)12(9-18(10)2)17-13(19)8-16/h3-7,9H,8,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAZOVOMZLQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)NC(=O)CN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849009
Record name N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90094-85-2
Record name N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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